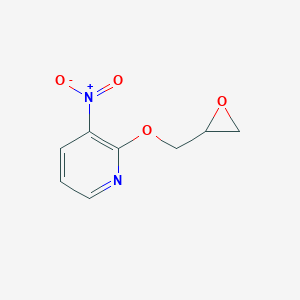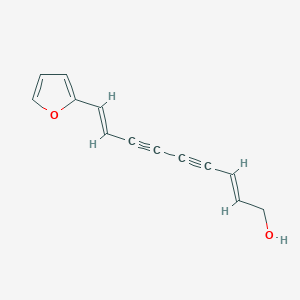
3-Nitro-2-(2-oxiranylmethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-2-(2-oxiranylmethoxy)pyridine is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as NOPO and is a heterocyclic compound that contains a pyridine ring.
Mechanism Of Action
The mechanism of action of 3-Nitro-2-(2-oxiranylmethoxy)pyridine is not yet fully understood. However, it is believed that this compound acts by inhibiting the growth and proliferation of bacteria, fungi, and cancer cells. It is also believed to interfere with the DNA synthesis and repair mechanisms of these cells.
Biochemical and Physiological Effects:
3-Nitro-2-(2-oxiranylmethoxy)pyridine has been found to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and to inhibit the production of various enzymes and proteins in bacteria and fungi. This compound has also been found to have low toxicity levels, making it a promising candidate for further research.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Nitro-2-(2-oxiranylmethoxy)pyridine in lab experiments is its low toxicity levels. This makes it a safer alternative to other chemical compounds that have similar properties. However, one of the main limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 3-Nitro-2-(2-oxiranylmethoxy)pyridine. One of the main areas of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of this compound, which can provide insights into its potential applications in various fields. Additionally, further research can be conducted to explore the potential use of this compound in drug development and as a therapeutic agent.
Synthesis Methods
The synthesis of 3-Nitro-2-(2-oxiranylmethoxy)pyridine involves the reaction of 2-chloromethyl-3-nitropyridine with ethylene oxide in the presence of a base. This reaction results in the formation of the desired compound. This method of synthesis has been reported in various research articles and has been found to be efficient and reliable.
Scientific Research Applications
3-Nitro-2-(2-oxiranylmethoxy)pyridine has potential applications in various fields of scientific research. It has been reported to exhibit antibacterial, antifungal, and anticancer properties. This compound has been found to be effective against various strains of bacteria and fungi, including drug-resistant strains. It has also shown promising results in inhibiting the growth of cancer cells.
properties
CAS RN |
139024-38-7 |
|---|---|
Product Name |
3-Nitro-2-(2-oxiranylmethoxy)pyridine |
Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
3-nitro-2-(oxiran-2-ylmethoxy)pyridine |
InChI |
InChI=1S/C8H8N2O4/c11-10(12)7-2-1-3-9-8(7)14-5-6-4-13-6/h1-3,6H,4-5H2 |
InChI Key |
CWMXWPJYNMJVGF-UHFFFAOYSA-N |
SMILES |
C1C(O1)COC2=C(C=CC=N2)[N+](=O)[O-] |
Canonical SMILES |
C1C(O1)COC2=C(C=CC=N2)[N+](=O)[O-] |
synonyms |
Pyridine, 3-nitro-2-(oxiranylmethoxy)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B149789.png)




![methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate](/img/structure/B149806.png)





![[(1R,3Ar,5S,6S,8aS)-6,8a-dihydroxy-3a,6-dimethyl-1-propan-2-yl-2,3,4,5,7,8-hexahydro-1H-azulen-5-yl] 3,4,5-trimethoxybenzoate](/img/structure/B149816.png)
